molecular formula C12H8ClN5O B10930186 N-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10930186
M. Wt: 273.68 g/mol
InChI Key: FWSORSLJXQQMCF-UHFFFAOYSA-N
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Description

N~2~-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of a 3-chlorophenyl group further enhances its chemical properties, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation ensures a rapid and efficient synthesis process, making it suitable for large-scale production .

Scientific Research Applications

N~2~-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes such as CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it exhibits inverse agonist activity against RORγt and inhibitory activity against JAK1 and JAK2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of a triazolo[1,5-a]pyrimidine core and a 3-chlorophenyl group, which enhances its biological activities and makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C12H8ClN5O

Molecular Weight

273.68 g/mol

IUPAC Name

N-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H8ClN5O/c13-8-3-1-4-9(7-8)15-11(19)10-16-12-14-5-2-6-18(12)17-10/h1-7H,(H,15,19)

InChI Key

FWSORSLJXQQMCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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